molecular formula C8H11NO2 B1196577 Dehydroretronecine CAS No. 23107-12-2

Dehydroretronecine

Cat. No.: B1196577
CAS No.: 23107-12-2
M. Wt: 153.18 g/mol
InChI Key: QFPRRXUPCPFWKD-SSDOTTSWSA-N
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Description

Dehydroretronecine is a metabolite of pyrrolizidine alkaloids, specifically derived from monocrotaline. Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic and carcinogenic properties. This compound itself is recognized for its carcinogenic and antimitotic effects, making it a compound of significant interest in toxicological and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroretronecine can be synthesized through the oxidation of pyrrolizidine alkaloids. One common method involves the use of manganese dioxide as an oxidizing agent. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The process yields this compound as a reactive pyrrolic ester .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its toxic nature. laboratory-scale synthesis methods are well-established and involve the controlled oxidation of pyrrolizidine alkaloids under specific conditions to ensure safety and yield optimization .

Mechanism of Action

Dehydroretronecine exerts its effects primarily through covalent interactions with cellular macromolecules. It alkylates nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. Additionally, this compound conjugates with thiol groups in proteins, potentially disrupting cellular functions and contributing to its toxic effects .

Comparison with Similar Compounds

Uniqueness: Dehydroretronecine is unique in its specific reactivity with nucleophiles and thiol-containing compounds, making it a valuable compound for studying the toxicological and pharmacological effects of pyrrolizidine alkaloids. Its well-documented synthesis and reaction pathways also make it a preferred model compound in research .

Properties

IUPAC Name

(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPRRXUPCPFWKD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CC(=C2[C@@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945783
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23107-12-2
Record name (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23107-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroretronecine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRORETRONECINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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